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Cliotide T19

Cat. No.: B1577459
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Description

Cliotide T19 is a structurally stable cyclic peptide (cyclotide) originally isolated from Clitoria ternatea . This configuration confers remarkable resistance to thermal and enzymatic degradation, making it an ideal scaffold for pharmaceutical research . Preliminary in vitro studies on cliotides demonstrate promising antimicrobial activity against Gram-negative bacteria, including E. coli , K. pneumoniae , and P. aeruginosa . Furthermore, cliotides exhibit potent cytotoxicity against human cancer cell lines, such as HeLa cells, highlighting their value in oncology and cell biology research for investigating novel chemotherapeutic mechanisms . Beyond direct antimicrobial and cytotoxic effects, research indicates that cationic cliotides can act as immunostimulants, significantly augmenting the secretion of an array of cytokines and chemokines—including TNF-α, IL-8, RANTES, MIP-1α, and MIP-1β—in human monocytes . This multifaceted bioactivity profile makes this compound a compelling candidate for immunology, infectious disease, and cancer biology research. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Cancer cells

sequence

GSVIKCGESCLLGKCYTPGCTCSRPICKKD

Origin of Product

United States

Molecular Biogenesis and Evolutionary Biology of Cliotide T19

Genetic Origin and Precursor Architecture

The genetic blueprint of cliotides, including T19, reveals a remarkable evolutionary story of gene co-option and the formation of chimeric precursor proteins. google.comsydney.edu.aupnas.orgresearchgate.net Unlike typical cyclotides found in plant families like Rubiaceae and Violaceae, which are encoded by dedicated genes, cliotides from C. ternatea (family Fabaceae) originate from a precursor protein with a dual identity. pnas.orgnih.gov This precursor is a natural chimera, containing genetic elements from both the albumin-1 gene family, prevalent in legumes, and cyclotide genes. nih.govresearchgate.net

The architecture of the cliotide precursor protein is distinct. researchgate.net It features an endoplasmic reticulum (ER) signal region followed directly by the mature cyclotide domain. nih.govresearchgate.net This is then succeeded by a short linker region and a domain highly similar to the albumin-1 chain a (A1a) found in many legume species. nih.gov This structure is strikingly similar to the pea albumin-1 precursor, with the crucial difference being the replacement of the albumin-1 chain b (A1b) domain with the cyclotide domain. nih.govresearchgate.net This unique gene arrangement suggests a different biosynthetic processing mechanism for cyclotides in the Fabaceae family compared to other cyclotide-producing plants. capes.gov.brnih.gov The presence of a single intron within the ER signal peptide region is a conserved feature, also observed in albumin-1 genes and cyclotide genes from other plant families. researchgate.net

Role of the Albumin-1 Gene Family in Cliotide Evolution

The evolution of cliotides is intrinsically linked to the albumin-1 gene family in legumes. sydney.edu.aupnas.orgresearchgate.net These genes typically encode linear peptides involved in nutrient storage and defense. sydney.edu.auresearchgate.net In a remarkable evolutionary event, the gene segment encoding the albumin-1 b-chain in C. ternatea was replaced by a domain that gives rise to the cyclic cliotides. sydney.edu.auresearchgate.net This "gene hijacking" is a pivotal moment in the evolution of these peptides. sydney.edu.au

Research indicates a significant expansion of the albumin-1 gene family in C. ternatea, with an 8 to 40-fold increase compared to other grain legumes. sydney.edu.auresearchgate.net This expansion likely provided the genetic raw material for diversification, allowing some loci to evolve and encode for cyclotides. sydney.edu.auresearchgate.net The process is thought to have occurred through iterative rounds of gene duplication and diversification, leading to the formation of albumin-1 enriched genomic regions that code for cyclotides. sydney.edu.auresearchgate.net The prevailing hypothesis suggests that the albumin-1 b-chain gradually evolved into the more stable cyclotide domain, a notion supported by the structural similarity between the cystine-knot core of pea albumin-1 subunit-b (PA1b) and that of the cyclotide Cter M. pnas.org This evolutionary innovation, where a storage protein gene is co-opted for defense by producing highly stable cyclic peptides, highlights the dynamic nature of plant genomes. frontiersin.org

Post-Translational Processing and Cyclization Pathways

The transformation of the linear precursor protein into the mature, cyclic Cliotide T19 involves a series of precise post-translational modifications, including enzymatic cleavage, cyclization, and the formation of a complex disulfide bond network. google.comresearchgate.netnih.govresearchgate.netwikipedia.orgresearchgate.net

Asparaginyl Endopeptidase (AEP)-Mediated Ligation (e.g., Butelase-1)

A key enzyme in the biosynthesis of cliotides is a specialized asparaginyl endopeptidase (AEP). google.comcapes.gov.brnih.govresearchgate.netfrontiersin.org In C. ternatea, this enzyme is known as butelase-1. frontiersin.orgwikipedia.org AEPs are proteases that can both cleave and form peptide bonds. nih.gov In the case of cliotides, the precursor protein is first cleaved to release the linear cyclotide domain. nih.gov Subsequently, the AEP, specifically butelase-1, catalyzes the head-to-tail cyclization of this domain. google.comfrontiersin.org

This cyclization is dependent on a highly conserved asparagine (Asn) or occasionally an aspartic acid (Asp) residue at the C-terminus of the linear cyclotide precursor. nih.gov Butelase-1 recognizes a specific C-terminal tripeptide motif, Asn/Asp(Asx)-His-Val, cleaving the bond between Asx and His to facilitate the formation of a new peptide bond with the N-terminal residue of the cyclotide domain. google.com Butelase-1 is renowned for its extraordinary efficiency, being the fastest peptide ligase known, which makes the cyclization process highly effective. wikipedia.orgntu.edu.sg This enzymatic step is crucial for conferring the characteristic cyclic backbone to cliotides. frontiersin.org

Disulfide Bond Formation and Oxidative Folding

Concurrent with or following cyclization, the mature cliotide folds into its final, highly stable three-dimensional structure, which is stabilized by a network of three disulfide bonds. researchgate.netnih.govwikipedia.org This structure, known as a cyclic cystine knot, is a hallmark of the cyclotide family. The formation of these disulfide bonds occurs through an oxidative folding process, ensuring the correct pairing of the six conserved cysteine residues. This intricate architecture is responsible for the exceptional stability of cliotides against thermal and chemical denaturation. researchgate.net

Evolutionary Divergence and Phylogenetic Analysis of Cliotides

Phylogenetic analyses of cliotide precursor sequences provide valuable insights into their evolutionary relationships with other cyclotides and related proteins. sydney.edu.aupnas.orgfrontiersin.orguq.edu.au These studies help to trace the evolutionary path that led to the unique genetic makeup of cliotides in the Fabaceae family.

Phylogenetic trees constructed using precursor protein sequences show that cliotide genes from C. ternatea cluster with cyclotide genes from the Rubiaceae and Violaceae families, rather than with the albumin-1 genes from other Fabaceae species. researchgate.netntu.edu.sg This unexpected clustering has led to two main hypotheses regarding their origin: a gradual evolution of the albumin-1 b-chain into the cyclotide domain, or a more rapid lateral (horizontal) gene transfer of a cyclotide gene into the albumin-1 gene. pnas.org Evidence, such as the structural similarities between PA1b and cyclotides, lends support to the gradual evolution theory. pnas.org

Comparison with Cyclotides from Other Plant Families (e.g., Violaceae, Rubiaceae)

The discovery of this compound and other cliotides in the Fabaceae family has provided profound insights into the evolution and biosynthesis of cyclotides, revealing both conserved features and striking differences when compared to the well-studied cyclotides from the Violaceae (violet) and Rubiaceae (coffee) families. These comparisons underscore a fascinating case of convergent evolution, where a unique protein scaffold has arisen through distinct genetic pathways in distantly related plant lineages.

Divergent Precursor Protein Architecture

The most significant distinction lies in the genetic origin and the architecture of the precursor proteins. In the Violaceae and Rubiaceae families, cyclotides are encoded by dedicated genes. pnas.org These genes typically transcribe a precursor protein with a multi-domain structure comprising an endoplasmic reticulum (ER) signal peptide, an N-terminal pro-domain (NTPP), one or more N-terminal repeat (NTR) regions, the mature cyclotide domain(s), and a C-terminal tail (CTR). frontiersin.orgacs.org Some precursor genes in these families can even encode multiple, sometimes different, cyclotide domains arranged in tandem. uq.edu.au

In stark contrast, this compound and other cliotides from Clitoria ternatea (Fabaceae) are not produced from such dedicated genes. Instead, their sequences are uniquely embedded within the gene for Albumin-1, a common seed storage protein in legumes. pnas.orgpnas.org The cliotide precursor is a chimeric protein where the cyclotide domain has replaced the albumin-1 b-chain (A1b) domain. nih.govnih.gov This precursor consists of an ER signal peptide immediately followed by the mature cyclotide domain, which is then connected to a linker peptide and the albumin-1 a-chain (A1a). researchgate.netresearchgate.net This "gene-hijacking" model is a novel biosynthetic strategy, distinct from the multi-domain precursors in Violaceae and Rubiaceae. nih.govuq.edu.au

Biosynthetic Pathway Variations

These architectural differences in the precursor proteins necessitate different biosynthetic processing steps.

N-Terminal Processing: For cyclotides in Violaceae and Rubiaceae, maturation requires enzymatic cleavage to remove the N-terminal pro-domain and the N-terminal repeat to expose the N-terminus of the mature cyclotide sequence. nih.gov In the case of cliotides like this compound, the N-terminus of the mature cyclotide domain is located immediately after the ER signal peptide. researchgate.net This suggests a more streamlined N-terminal processing, likely requiring only the action of a signal peptidase (SPase I) to liberate the N-terminus. nih.gov The absence of the N-terminal pro-domain and repeat regions in cliotide precursors implies these domains are not universally essential for cyclotide biosynthesis. nih.gov

C-Terminal Processing and Cyclization: The mechanism for C-terminal processing and backbone cyclization appears to be a more conserved feature across all three families. This crucial step is mediated by asparaginyl endopeptidases (AEPs), which recognize and cleave a conserved Asparagine (Asn) or Aspartic acid (Asp) residue at the C-terminus of the cyclotide domain, concurrently catalyzing the formation of the peptide bond with the N-terminus. pnas.orgdiva-portal.org The presence of this conserved Asn/Asp residue in cliotides, as in those from Violaceae and Rubiaceae, points to a shared enzymatic tool for the final cyclization step. pnas.org

Gene Structure: Further differences are evident at the genomic level. Cyclotide genes in the Rubiaceae family are known to contain a single intron within the signal peptide region. researchgate.netresearchgate.net In contrast, cyclotide genes characterized from the Violaceae family are typically intronless. researchgate.net Interestingly, cliotide genes in Fabaceae, such as the one for Cliotide T7, can be intronless, while others possess a single intron in the signal peptide region, similar to those in Rubiaceae and the ancestral albumin-1 genes of Fabaceae. researchgate.net

Evolutionary Insights

The profound differences in the genetic organization and precursor architecture between the cyclotides of Fabaceae and those of Violaceae and Rubiaceae strongly support the theory of convergent evolution . researchgate.netuq.edu.au These plant families are phylogenetically distant, and the independent evolution of the complex machinery required for cyclotide production is more plausible than the vertical inheritance from a common ancestor followed by massive gene loss in many intervening lineages. researchgate.net The differences in gene structure, such as the presence or absence of introns, further argue against a shared ancestor for these genes and make horizontal gene transfer a less likely scenario. researchgate.netnih.gov

The prevailing hypothesis is that linear, cystine-knotted peptides, like the albumin-1 b-chain in legumes, served as evolutionary precursors. researchgate.net In Clitoria ternatea, a gene encoding a pre-existing stable scaffold was "hijacked," and through mutation, acquired the ability to be cyclized by the plant's native enzymatic machinery (AEPs), leading to the birth of cliotides. pnas.org A phylogenetic analysis reinforces this, showing that cliotide genes cluster with cyclotide genes from Rubiaceae and Violaceae based on the mature domain sequence, but are clearly distinct from the typical albumin-1 genes found in other Fabaceae species. researchgate.net

Data Tables

Table 1: Comparison of Precursor Protein Architecture

FeatureCliotides (e.g., this compound) in FabaceaeCyclotides in ViolaceaeCyclotides in Rubiaceae
Gene Type Embedded in Albumin-1 gene (chimeric) nih.govnih.govDedicated cyclotide genes pnas.orgDedicated cyclotide genes pnas.org
ER Signal Peptide Present researchgate.netPresent frontiersin.orgacs.orgPresent frontiersin.orgacs.org
N-Terminal Pro-Domain (NTPP) Absent researchgate.netPresent frontiersin.orgacs.orgPresent frontiersin.orgacs.org
N-Terminal Repeat (NTR) Absent researchgate.netPresent (can be repeated) frontiersin.orgdiva-portal.orgPresent (can be repeated) frontiersin.orgdiva-portal.org
Mature Cyclotide Domain(s) Single domain replacing A1b chain pnas.orgOne or more domains uq.edu.auOne or more domains uq.edu.au
C-Terminal Flanking Region Albumin-1a domain and a short tail researchgate.netC-terminal tail (CTR) frontiersin.orgC-terminal tail (CTR) frontiersin.org

Table 2: Comparison of Biosynthesis and Gene Structure

FeatureCliotides (e.g., this compound) in FabaceaeCyclotides in ViolaceaeCyclotides in Rubiaceae
N-Terminal Processing Enzyme(s) Signal Peptidase (SPase I) nih.govUnknown proteases required nih.govUnknown proteases required nih.gov
C-Terminal Processing & Cyclization Enzyme Asparaginyl Endopeptidase (AEP) pnas.orgnih.govAsparaginyl Endopeptidase (AEP) diva-portal.orgAsparaginyl Endopeptidase (AEP) diva-portal.org
Introns in Gene Variable: some have a single intron, some are intronless researchgate.netGenerally intronless researchgate.netSingle intron in signal peptide region researchgate.netresearchgate.net
Evolutionary Origin Convergent Evolution (from albumin-1 gene) pnas.orgresearchgate.netConvergent Evolution researchgate.netConvergent Evolution researchgate.net

Advanced Molecular Architecture and Biophysical Considerations of Cliotide T19

Detailed Structural Elucidation Methodologies (excluding basic identification data)

The determination of the intricate three-dimensional structure of cyclotides like Cliotide T19 requires sophisticated analytical techniques that go beyond simple sequencing. These methods are crucial for understanding the peptide's fold and the specific arrangement of its disulfide bonds, which define the characteristic cyclic cystine knot (CCK) motif. bionity.com

The elucidation of the three-dimensional fold and disulfide connectivity of cyclotides is heavily reliant on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netsci-hub.se

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a cornerstone technique for determining the primary sequence and connectivity of cliotides. researchgate.net The general workflow involves:

Enzymatic Digestion: The cyclic peptide is first linearized. This can be achieved by enzymatic digestion using proteases like endoproteinase Glu-C, which cleaves at a conserved glutamate (B1630785) residue, resulting in a linear peptide with a mass increase of 18 Da. researchgate.netscienggj.org

Reduction and Alkylation: To analyze the cysteine residues, the peptide is treated with a reducing agent to break the disulfide bonds, followed by alkylation to cap the resulting free thiol groups. This process results in a predictable mass shift, confirming the presence of the six conserved cysteines. scienggj.org

Fragmentation and Sequencing: The linearized and alkylated peptide is then subjected to fragmentation in a mass spectrometer. Analysis of the resulting fragment ions (b- and y-ions) allows for the deduction of the amino acid sequence. researchgate.netresearchgate.net

A specialized MS-based technique, known as differential S-tagging, can be employed to determine the specific disulfide bond connectivity (e.g., CysI-CysIV, CysII-CysV, CysIII-CysVI). This involves a sequential partial reduction and alkylation process under controlled conditions to avoid disulfide scrambling, allowing for the identification of which cysteine residues are paired. researchgate.net

Methodology Application in this compound Structural Analysis Key Findings
Tandem Mass Spectrometry (MS/MS) Primary sequence determination and confirmation of cyclic nature. researchgate.netProvides amino acid sequence from fragment ions after linearization. researchgate.net
Reduction/Alkylation MS Confirms the presence of six cysteine residues. scienggj.orgA mass shift corresponding to six alkylated cysteines confirms the knot motif's basis. scienggj.org
Differential S-tagging MS Determines the specific Cys-Cys disulfide bond pairings. researchgate.netElucidates the I-IV, II-V, III-VI cystine knot connectivity. acs.org
NMR Spectroscopy Elucidation of the complete three-dimensional structure and fold in solution. researchgate.netsci-hub.seDefines the overall topology, including backbone twists and loop orientations. nih.gov

Amphipathic Nature and Surface Topography

A defining characteristic of this compound and other cyclotides is their amphipathic nature, which arises from the specific spatial arrangement of hydrophobic and hydrophilic amino acid residues on the molecule's surface. acs.orgnih.gov This results in distinct patches of opposing polarity, a feature critical to the biological function of many antimicrobial peptides. nih.govresearchgate.net

The surface topography of this compound features clusters of nonpolar, hydrophobic residues exposed alongside clusters of charged or polar, hydrophilic residues. acs.orgnih.gov This amphipathicity is directly implicated in the molecule's ability to interact with and disrupt cell membranes, a key mechanism of action for its antimicrobial and cytotoxic effects. acs.orgnih.govresearchgate.net The molecule's ability to engage with lipid components, such as those in the epicuticle of nematodes or in bacterial cell membranes, is a direct consequence of this surface characteristic. acs.orgnih.gov Studies have shown that cyclotides bind to micelles through a combination of these hydrophobic and electrostatic interactions. acs.org

Structural Dynamics and Conformational Flexibility (e.g., Möbius topology)

This compound belongs to the "Möbius" subfamily of cyclotides. acs.orgnih.gov This classification is based on a key structural feature: a cis-proline residue located in loop 5 of the peptide sequence. acs.orgnih.gov The presence of this proline in the cis conformation induces a twist of approximately 180° in the peptide backbone, creating a topology reminiscent of a Möbius strip. acs.orgnih.gov This is a significant deviation from the "bracelet" subfamily of cyclotides, which lack this proline-induced twist. acs.orgnih.gov

Structural Feature Description Relevance to this compound
Cyclic Cystine Knot (CCK) Three interlocking disulfide bonds (I-IV, II-V, III-VI) within a cyclic peptide backbone. bionity.comnih.govConfers exceptional chemical, thermal, and enzymatic stability. nih.gov
Möbius Topology A backbone twist induced by a cis-proline residue in loop 5. acs.orgnih.govThis compound is classified as a Möbius cyclotide due to this feature. acs.orgnih.gov
Amphipathicity Segregation of hydrophobic and hydrophilic residues on the molecular surface. acs.orgnih.govFacilitates membrane interaction and is linked to bioactivity. acs.orgnih.gov

Influence of Amino Acid Residues on Structural Features

The specific amino acid sequence of this compound dictates its unique structural and functional properties. Beyond the universal features of the cyclotide scaffold, individual residues play critical roles.

Cysteine Residues: The six cysteine residues are the most conserved feature and are indispensable for forming the interlocking disulfide bonds of the cystine knot, which is the core of the molecule's stable structure. bionity.comnih.gov

Proline in Loop 5: As a member of the Möbius subfamily, the defining structural twist in this compound's backbone is directly caused by a conserved proline residue in loop 5 adopting a cis-conformation. bionity.comacs.orgnih.gov

Conserved Loop Residues: Other conserved residues contribute to stability. For instance, a glutamic acid residue in loop 1 is highly conserved across both Möbius and bracelet subfamilies and is often the target for enzymatic linearization during structural analysis. bionity.comresearchgate.net

Cationic Residues: this compound is described as a cationic cyclotide with a significant positive charge (+4). researchgate.net This net positive charge, resulting from the presence of basic amino acid residues (like Lysine or Arginine), is crucial for its interaction with the anionic components of bacterial cell membranes and is correlated with its potent bioactivities. researchgate.net

Hydrophobic Residues: The distribution and exposure of hydrophobic amino acids are fundamental to the molecule's amphipathic nature and its ability to interact with and disrupt lipid membranes. acs.orgnih.gov

Mechanistic Investigations of Cliotide T19 S Biological Activities

Antimicrobial Activity at the Cellular Level

Cliotide T19, a member of the cyclotide family of peptides, exhibits a range of antimicrobial activities. nih.gov Its mechanisms of action are primarily centered on the disruption of microbial cell membranes, a feature common to many antimicrobial peptides (AMPs). explorationpub.com The unique structural characteristics of this compound, including its cyclic backbone and knotted disulfide bonds, contribute to its stability and biological functions.

Bacterial Membrane Permeabilization and Pore Formation Mechanisms

The primary mode of antibacterial action for this compound involves the permeabilization of bacterial cell membranes. nih.govresearchgate.net This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane. uq.edu.au Following this initial binding, the peptide inserts into the lipid bilayer. nih.gov This insertion disrupts the membrane's integrity, leading to the formation of pores. nih.govmdpi.com The formation of these pores allows for the leakage of essential ions and cellular contents, ultimately resulting in bacterial cell death. nih.govacs.org Some studies suggest that cyclotides like this compound may form multimeric pores within the membrane. nih.gov The process begins with the binding of a few cyclotide molecules to the membrane surface, followed by their insertion into the outer leaflet and subsequent penetration through the membrane to form these pores. nih.gov

Differential Potency Against Gram-Negative vs. Gram-Positive Bacteria

This compound exhibits differential potency against Gram-negative and Gram-positive bacteria, with a notable efficacy against Gram-negative strains like Escherichia coli. researchgate.net This selectivity is largely attributed to the differences in the cell wall and membrane composition between these two bacterial types. mdpi.com The outer membrane of Gram-negative bacteria is rich in anionic lipopolysaccharides (LPS), which provides a strong electrostatic attraction for the cationic this compound. explorationpub.comresearchgate.net This facilitates the initial binding and subsequent disruption of the outer and inner membranes. In contrast, the thicker peptidoglycan layer of Gram-positive bacteria can present a more significant barrier to peptide penetration. explorationpub.com this compound, along with other cliotides like T15 and T20, has shown potent activity against E. coli but is largely ineffective against the Gram-positive bacterium Staphylococcus aureus. researchgate.net

Table 1: Antibacterial Activity of Selected Cliotides

CliotideTarget BacteriumPotencyReference
This compoundE. coliPotent researchgate.net
Cliotide T15E. coliPotent researchgate.net
Cliotide T20E. coliPotent researchgate.net
Cliotide T16E. coliSubstantial researchgate.net
Cliotide T7E. coliSubstantial researchgate.net
This compoundS. aureusIneffective researchgate.net
Cliotide T15S. aureusIneffective researchgate.net
Cliotide T20S. aureusIneffective researchgate.net

Antifungal and Antiviral Activity (e.g., anti-HIV)

In addition to its antibacterial properties, this compound is part of the broader cyclotide family, which is known to possess antifungal and antiviral activities. nih.gov The antifungal mechanism of cyclotides mirrors their antibacterial action, involving the formation of pores in the fungal cell membrane, leading to the disruption of cellular homeostasis and cell death. nih.govacs.org

Cyclotides have also been identified as having anti-HIV activity. nih.gov The proposed mechanisms for this antiviral action include the disruption of the viral envelope, which is rich in lipids that can be targeted by these peptides. nih.gov Some cyclotides may also interfere with viral entry by binding to viral receptors or host cell receptors like the CD4 T lymphocyte receptor. nih.govacs.org While the net charge of the cyclotide does not appear to be the primary determinant for anti-HIV activity, the presence of specific hydrophobic loops is associated with more potent effects. nih.gov

Cytotoxic Effects on Specific Cell Lines

This compound has demonstrated cytotoxic effects against certain cancer cell lines. researchgate.netresearchgate.net Specifically, it has been shown to be cytotoxic to the A549 lung cancer cell line. researchgate.netresearchgate.net The cytotoxic mechanism of cyclotides is generally believed to involve the permeabilization of the cancer cell membrane, similar to their antimicrobial action. researchgate.net The interaction with and disruption of the cell membrane leads to cell death. sci-hub.se

Other cliotides have also shown cytotoxicity against various cancer cell lines. For example, Cliotide T1 and T3 are cytotoxic against HeLa cells. researchgate.netresearchgate.net A range of cliotides, including T2, T4, T7, T10, and T12, also exhibit cytotoxic effects on the A549 cell line, with varying potencies. researchgate.netresearchgate.net

Table 2: Cytotoxicity of Selected Cliotides on A549 Lung Cancer Cell Line

CliotideIC50 Range (µM)Reference
This compound0.2 - 10 researchgate.netresearchgate.net
Cliotide T20.2 - 10 researchgate.netresearchgate.net
Cliotide T40.2 - 10 researchgate.netresearchgate.net
Cliotide T70.2 - 10 researchgate.netresearchgate.net
Cliotide T100.2 - 10 researchgate.netresearchgate.net
Cliotide T120.2 - 10 researchgate.netresearchgate.net
Cliotide T200.2 - 10 researchgate.net

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Membrane Disruption Pathways

A primary mechanism of action for cyclotides, including this compound, involves the disruption of cellular membranes. acs.orgnih.govnih.gov This interaction is believed to be a critical component of their biological effects. nih.gov Cyclotides can directly bind to phospholipid bilayers, showing a preference for phosphatidylethanolamine (B1630911) (PE)-type lipids. nih.govresearchgate.netacs.orgnih.gov This binding can lead to membrane permeabilization and the formation of pores, ultimately causing cell lysis. nih.govacs.orgnih.gov

The process of membrane disruption by cyclotides like kalata B1, a well-studied cyclotide, is thought to occur in stages. Initially, the cyclotide interacts with the membrane surface, then inserts into the outer leaflet, leading to the formation of pores. At higher concentrations, this can progress to the destabilization and solubilization of the membrane. nih.gov The lytic effects of cyclotides are dependent on both their specific structure and the lipid composition of the target membrane. acs.org For instance, the presence of cholesterol in membranes has been shown to decrease the activity of cyclotides and can even prevent membrane lysis. acs.org

Molecular Mechanisms of Induced Cell Death (excluding apoptosis pathways specifics)

The membrane-disrupting properties of cyclotides are a direct cause of induced cell death. nih.govnih.gov By permeabilizing the cell membrane, these peptides cause a loss of cellular homeostasis, leading to cell death. nih.govacs.org In cancer cells, this disruption is thought to be selective due to differences in membrane properties compared to normal cells. sci-hub.se Cancer cell membranes often have a higher content of negatively charged phospholipids, which may facilitate the interaction with cationic cyclotides. sci-hub.se

The induced cell death can manifest as a necrotic-like process. nih.gov This can involve an increase in intracellular calcium concentration, mitochondrial swelling and fragmentation, and disruption of the endoplasmic reticulum. semanticscholar.org The release of mitochondrial proteins, such as reactive oxygen species (ROS), can further contribute to cellular damage and death. mdpi.com

Exploration of Chemosensitizing Potential in Cancer Cell Models

This compound has shown potential as a chemosensitizing agent in cancer therapy. nih.govnih.govresearchgate.net Studies on paclitaxel-resistant lung cancer cells (A549/paclitaxel) have demonstrated that certain cliotides can significantly decrease the half-maximal inhibitory concentration (IC50) of paclitaxel (B517696), indicating a synergistic effect. nih.govresearchgate.net This suggests that cliotides could be used to overcome drug resistance in cancer treatment. nih.gov

The chemosensitizing ability of cliotides is linked to their cytotoxic properties and their ability to disrupt cell membranes. nih.govresearchgate.net In a study involving seven different cliotides, all tested peptides showed a two- to four-fold decrease in the IC50 value in the presence of paclitaxel in resistant cells. nih.gov The bioactivity of these cyclotides, including their cytotoxic and chemosensitizing effects, has been correlated with their net charge. nih.govresearchgate.net

Table 1: Cytotoxic and Chemosensitizing Activity of Cliotides in Lung Cancer Cells

Compound Cell Line IC50 (µM) Fold-decrease in IC50 with Paclitaxel Reference
This compound A549 ~10 Not explicitly stated for T19, but general finding was 2-4 fold decrease for tested cliotides sci-hub.seresearchgate.net
Cliotide T2 A549 0.2-10 Not explicitly stated researchgate.net
Cliotide T4 A549 Not specified Not specified researchgate.net
Cliotide T7 A549 0.2-10 Not specified researchgate.net
Cliotide T10 A549 0.2-10 Not specified researchgate.net
Cliotide T12 A549 0.2-10 Not specified researchgate.net
Cliotide T20 A549 >10 Not specified sci-hub.seresearchgate.net

IC50 values represent the concentration required to inhibit 50% of cell growth.

Immunomodulatory Effects

Beyond their direct cytotoxic actions, cliotides also exhibit immunomodulatory properties. wikipedia.orgresearchgate.net

Modulation of Cytokine and Chemokine Secretion in Monocytes

Cationic cliotides have been shown to augment the secretion of various cytokines and chemokines in human monocytes, both in resting and stimulated states. wikipedia.orgnih.gov At a concentration of 1 µM, these peptides can lead to a significant increase in the secretion of chemokines such as RANTES (CCL5), MIP-1α (CCL3), MIP-1β (CCL4), IP-10 (CXCL10), and IL-8 (CXCL8), as well as the pro-inflammatory cytokine TNF-α. wikipedia.orgnih.gov The upregulation can be as high as 129-fold. wikipedia.orgnih.gov This suggests that cliotides can act as potent immune-stimulating agents. researchgate.net

Table 2: Upregulated Cytokines and Chemokines in Monocytes by Cationic Cliotides

Cytokine/Chemokine Receptor(s) Primary Function in Monocyte Recruitment Reference
RANTES (CCL5) CCR1, CCR5 Recruits monocytes and other immune cells to sites of inflammation. researchgate.net
MIP-1α (CCL3) CCR1, CCR5 Attracts monocytes and other immune cells to inflammatory sites. researchgate.net
MIP-1β (CCL4) CCR1, CCR5 Attracts monocytes and other immune cells to inflammatory sites. researchgate.net
IP-10 (CXCL10) CXCR3 Chemoattractant for monocytes, T cells, and NK cells. wikipedia.orgnih.gov
IL-8 (CXCL8) CXCR1, CXCR2 Primarily attracts neutrophils, but can also influence monocyte migration. researchgate.net
TNF-α TNFR1, TNFR2 Pro-inflammatory cytokine that can stimulate monocyte activation and recruitment. wikipedia.orgnih.gov

Effects on Lymphocyte Proliferation

Cyclotides have been found to suppress the proliferation of human T-lymphocytes. nih.govplos.orgnih.gov This effect is mediated through an interleukin-2 (B1167480) (IL-2) dependent mechanism. plos.orgnih.gov Active cyclotides can inhibit the expression of the IL-2 surface receptor and decrease the secretion of IL-2, which is crucial for T-cell proliferation. plos.org This anti-proliferative activity can be reversed by the addition of exogenous IL-2. plos.org These findings suggest that cyclotides could be explored for their potential use in managing immune-related disorders characterized by excessive T-cell proliferation. plos.orgnih.gov

Nematicidal and Insecticidal Activity

Cliotides are implicated in the natural defense of C. ternatea against pests, exhibiting both nematicidal and insecticidal properties. nih.govresearchgate.netresearchgate.netuq.edu.au

The nematicidal activity of cyclotides has been demonstrated against the model nematode Caenorhabditis elegans. wikipedia.orgnih.gov The mechanism of action is believed to involve the disruption of the nematode's pharynx and intestines upon ingestion, as well as causing membrane blebs on the cuticle upon direct exposure. nih.govacs.org This suggests that the membrane-disrupting capabilities of cyclotides are also central to their nematicidal effects. nih.govacs.org

Similarly, the insecticidal activity of cliotides is attributed to their ability to disrupt the midgut epithelial cells of insect larvae. uq.edu.au This leads to cell lysis and inhibits larval growth. uq.edu.au The insecticidal properties of C. ternatea extracts, which contain cliotides, have led to the development of a commercial bio-insecticide. nih.govuq.edu.au

Mechanism of Action Against Nematodes (e.g., C. elegans)

The nematicidal activity of cyclotides, the family of mini-proteins to which this compound belongs, is understood to involve direct interaction with the nematode's external structures, leading to physical damage and membrane disruption. nih.govnih.gov Studies on the model nematode Caenorhabditis elegans and other parasitic nematodes have elucidated a mechanism that does not necessarily require ingestion of the peptide to exert its toxic effects. nih.govacs.org

Research indicates that the interaction of cyclotides with the nematode's surface is a critical step in their mechanism of action. nih.gov This interaction is thought to occur with the lipid-rich epicuticle layer of the nematode cuticle. nih.gov The toxicity of cyclotides is potent enough to affect both larval and adult life stages. nih.gov Upon exposure, cyclotides can cause significant damage to the worm's mouth, pharynx, and midgut. nih.govresearchgate.netnih.gov

A key feature of this mechanism is the disruption of cellular membranes. nih.gov The interaction between the cyclotide and the nematode membrane can lead to the formation of bubble-like structures, or "blebs," which are indicative of membrane damage and subsequent cell death. nih.govnih.gov This membrane disruption is a proposed cause of the observed toxicity. nih.gov The effectiveness of this action is linked to the hydrophobic patches on the surface of the cyclotide molecule; disruption of these hydrophobic regions through mutation has been shown to eliminate the peptide's toxicity. nih.gov

Table 1: Summary of Mechanistic Findings Against Nematodes

Mechanistic Aspect Finding Supporting Evidence
Primary Target Site External surface, specifically the lipid-rich epicuticle. nih.govnih.gov Toxicity is observed in non-feeding larval stages and in adult worms with ligated pharynxes, indicating action does not require ingestion. nih.gov
Observed Physical Damage Damage to the mouth, pharynx, and midgut. nih.govresearchgate.netnih.gov Microscopic observation of nematodes exposed to cyclotides reveals structural damage to internal and external tissues. nih.gov
Cellular Mechanism Membrane disruption, evidenced by the formation of blebs. nih.govnih.gov The appearance of bubble-like structures on the nematode membrane points to loss of membrane integrity. nih.gov
Molecular Determinant Hydrophobic patches on the cyclotide surface. nih.gov Mutation of residues within the hydrophobic patch abolishes nematicidal activity. nih.gov

Interactions with Insect Membranes

The insecticidal activity of cyclotides like this compound is fundamentally linked to their ability to interact with and disrupt biological membranes. mdpi.comnih.gov Cyclotides found in the aerial parts of plants, such as Clitoria ternatea, generally show a stronger binding affinity for membranes that mimic the composition of insect cells. wikipedia.orguq.edu.au

The mechanism involves the direct binding of the cyclotide to the phospholipid bilayer of the insect cell membrane. nih.gov This binding is not random; cyclotides exhibit a degree of specificity for certain types of lipids. Research has shown a preferential interaction with phosphatidylethanolamine (PE)-containing lipid bilayers. nih.govnih.gov The formation of the cyclotide-lipid complex is predominantly an entropy-driven process, which suggests that hydrophobic forces are the main drivers of the interaction. nih.gov

Following binding to the membrane surface, cyclotides are believed to insert into the lipid bilayer. nih.gov This insertion process can lead to the destabilization of the membrane and the formation of pores. acs.orgnih.gov Models such as the "barrel-stave" or "toroidal pore" have been proposed to explain how these pores are formed, allowing for the leakage of cellular contents and ultimately leading to cell death. nih.gov At higher concentrations, cyclotides can cause more extensive damage, leading to the solubilization of the membrane. nih.gov The entire process, from initial binding to membrane permeabilization, underscores the membrane-centric mechanism of action for this class of peptides. nih.gov

Table 2: Summary of Mechanistic Findings on Insect Membranes

Mechanistic Aspect Finding Supporting Evidence
Binding Specificity Preferential binding to phosphatidylethanolamine (PE)-type lipids. nih.govnih.gov Isothermal titration calorimetry studies show specific binding to PE-containing lipid bilayers. nih.gov
Driving Force Primarily entropy-driven, indicating significant hydrophobic interactions. nih.gov Thermodynamic analysis of cyclotide-lipid binding reveals a predominantly entropic contribution to the free energy of binding. nih.gov
Proposed Mechanism Initial binding to the membrane surface, followed by insertion, pore formation, and membrane destabilization. nih.gov Quartz crystal microbalance and neutron reflectometry measurements show progressive insertion into and through the membrane. nih.gov
Consequence Permeabilization and disruption of the cell membrane, leading to cell lysis. nih.govacs.org Leakage of contents from lipid vesicles and cells has been observed upon exposure to cyclotides. nih.gov

Research Methodologies and Biotechnological Applications of Cliotide T19

Strategies for Chemical and Enzymatic Synthesis

The production of Cliotide T19 for research and potential therapeutic use relies on sophisticated chemical and enzymatic strategies to replicate its complex structure. These methods are crucial for obtaining sufficient quantities of the peptide, as extraction from its natural source can yield low amounts. colab.ws

Solid Phase Peptide Synthesis (SPPS) and Modular Approaches

Solid Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.gov The Fmoc-based SPPS approach is commonly used for cyclotide synthesis. researchgate.net

A specific chemical synthesis for this compound has been successfully developed. colab.ws The process involves the initial synthesis of the linear peptide precursor on a solid support. Following cleavage from the resin, the linear peptide undergoes a crucial cyclization step in solution. The formation of the three essential disulfide bonds, which create the cysteine knot motif, is achieved through a carefully controlled oxidative folding process. colab.ws Research into the folding conditions is critical for maximizing the yield of correctly folded, and thus bioactive, this compound. colab.ws

One of the challenges in synthesizing modified or grafted cyclotides via a stepwise SPPS approach is the potential for low yields and improper folding due to the inserted sequences. nih.gov To address this, modular "plug and play" synthesis strategies have been developed for cyclotides, which could be applied to this compound. nih.gov These approaches involve synthesizing segments of the peptide separately and then ligating them together, which can be more efficient for creating engineered versions of the molecule. nih.gov

Enzymatic Ligation and Macrocyclization Techniques

Nature's method for cyclizing cliotides involves a specialized enzyme. In Clitoria ternatea, the biosynthesis and backbone cyclization of cliotides are catalyzed by an asparaginyl endopeptidase named butelase 1. researchgate.netresearchgate.netnih.gov This enzyme is recognized as the fastest and most efficient peptide ligase currently known. researchgate.netnih.gov

Butelase 1 specifically recognizes a C-terminal Asx-His-Val sequence in the precursor peptide, cleaves the peptide bond after the asparagine or aspartic acid (Asx) residue, and then ligates the newly formed C-terminus to the N-terminus of the peptide, resulting in the characteristic cyclic backbone. eurekaselect.com This enzymatic approach offers high specificity and efficiency, making it a powerful tool for the in vitro synthesis of cyclotides. nih.gov While direct reports on the exclusive use of butelase 1 for the focused synthesis of this compound are not prevalent, its origin and function in C. ternatea point to its central role in the natural production of this and other cliotides. researchgate.netresearchgate.net The use of butelase 1 represents a highly promising biotechnological strategy for the large-scale production of this compound and its analogues. researchgate.net

Approaches for Modifying and Grafting Bioactive Epitopes

This compound has been identified as having cytotoxic properties, demonstrating activity against human non-small lung cancer (A549) cells. researchgate.netsemanticscholar.org This inherent bioactivity can be modulated through targeted modifications.

Table 1: Reported Cytotoxic Activity of this compound
CompoundCell LineActivity (IC50)Source
This compoundHuman non-small lung cancer (A549)~10 µM researchgate.netsemanticscholar.org

Enhancing Peptide Stability and Cell Penetration

A primary goal of modifying cyclotides is to enhance their stability and ability to penetrate cells, which are crucial properties for therapeutic agents. nih.gov The cyclic backbone and cystine knot of cyclotides already provide exceptional resistance to thermal, chemical, and enzymatic degradation. nih.govscienggj.org

Strategies to further enhance these properties include:

Amino Acid Substitution: Replacing specific amino acids can influence the peptide's surface properties, such as charge and hydrophobicity, which can affect stability and interactions with cell membranes. nih.gov

Grafting: Incorporating known cell-penetrating peptides (CPPs) into the cyclotide scaffold can significantly improve its cellular uptake. nih.gov While the general principles of enhancing stability and cell penetration are well-established for cyclotides, specific studies detailing these modifications for this compound are not widely available in the current literature. However, its identification as a bioactive cyclotide makes it a candidate for such engineering efforts. nih.govresearchgate.net

Computational Modeling and In Silico Simulation Studies

Computational approaches are invaluable for understanding the structure-function relationships of cyclotides and for predicting their behavior, thereby guiding laboratory-based experiments. researchgate.netcolab.wsnih.gov These in silico methods can be applied to peptides like this compound to explore their properties before engaging in more resource-intensive synthesis and testing.

Prediction of Membrane Interactions and Molecular Docking

A key aspect of cyclotide bioactivity is their interaction with and disruption of cell membranes. nih.govacs.org Computational modeling can simulate how these peptides bind to and insert themselves into lipid bilayers. In silico studies on other cyclotides have shown that potent antibacterial and antifungal activities correlate with a larger hydrophobic patch on the peptide's surface and a higher penetration depth into the membrane. researchgate.netcolab.wsnih.gov

Molecular dynamics (MD) simulations can be used to model the stability of the peptide-membrane complex, providing insights into the energy changes that occur during this interaction. colab.wssemanticscholar.org Furthermore, molecular docking studies can predict the binding of a cyclotide to a specific protein target. sci-hub.sebiorxiv.org For instance, docking simulations could be used to understand how this compound interacts with components of a cancer cell's membrane or specific surface receptors.

Cultivation and Bioproduction Research

The production of this compound and other cyclotides is a key area of research, with a focus on optimizing yields for potential commercial applications in agriculture and medicine. nih.gov

Research has shown that the expression of cyclotides, including this compound, is not uniform throughout the plant. nih.gov Analysis of different tissues of C. ternatea reveals that each part of the plant, such as leaves, stems, roots, flowers, pods, and seeds, has a unique profile of cliotides. researchgate.netresearchgate.net While some cliotides are expressed constitutively throughout the plant, others show preferential expression in specific organs, which is thought to be a defense mechanism against targeted threats. nih.gov For instance, some cliotides are found in higher abundance in the leaves, while others may be concentrated in the roots. uq.edu.au Mass spectrometry analysis of various C. ternatea tissues has confirmed that while many cliotides are present in each tissue, a few specific ones tend to dominate the expression profile in any given part. researchgate.net For example, this compound has been identified as one of the several cliotides present in the leaves of C. ternatea. uq.edu.au

**Table 1: Tissue-Specific Expression of Selected Cliotides in *Clitoria ternatea***

Cliotide Leaf Stem Root Flower Pod Seed Nodule
Cliotide T2 Dominant Dominant
Cliotide T3 Dominant Dominant
Cliotide T8 Dominant
Cliotide T9 Dominant
This compound Present

Data derived from mass spectrometry profiling of various C. ternatea tissues. researchgate.netuq.edu.au

Plant cell cultures offer a controlled environment for the production of valuable plant-derived compounds, including cyclotides. acs.org Research has focused on establishing and optimizing plant cell suspension cultures of cyclotide-producing plants like C. ternatea to enhance the yield of specific cyclotides. uq.edu.au Challenges in this area include maintaining high production rates, preventing contamination, and addressing the downregulation of cyclotide expression that can occur in suspension cultures. uq.edu.au Strategies to boost production include the use of elicitors, such as methyl jasmonate or sodium chloride, and cell immobilization techniques. uq.edu.au While these methods have shown success in some species, enhancing the production of cliotides in C. ternatea cultures remains an area of active research. uq.edu.au The ultimate goal is to develop a scalable and economically viable method for producing large quantities of specific cyclotides like this compound for various applications. uq.edu.auresearchgate.net

Genetic engineering presents a powerful tool for increasing the expression of desired cyclotides in plants. nih.gov Understanding the gene regulatory factors that control cyclotide biosynthesis is crucial for this approach. uq.edu.au Research into the genetic origins of cliotides has revealed that their precursor genes are chimeric, containing elements from both albumin and cyclotide gene families. researchgate.netresearchgate.net The expression of these genes is controlled by specific regulatory elements. uq.edu.au By identifying and manipulating these regulatory factors, it may be possible to enhance the expression of specific cyclotides like this compound. uq.edu.aunih.gov For example, overexpressing key transcription factors or modifying promoter regions could lead to increased transcript levels and, consequently, higher peptide yields. nih.govist.ac.at Furthermore, the discovery of enzymes like butelase-1, which is responsible for the cyclization of cliotides, opens up possibilities for biotechnological production systems where the enzyme could be used to produce cyclotides in vitro or in engineered organisms. nih.govresearchgate.netwikipedia.org

Optimization of Cyclotide Production in Plant Cell Cultures

Analytical Techniques for Research and Characterization

A suite of sophisticated analytical techniques is employed to identify, quantify, and characterize this compound and investigate its mechanism of action.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the analysis of cyclotides. researchgate.netnih.gov These techniques allow for the separation, detection, and identification of individual cyclotides from complex plant extracts. researchgate.netthno.orgrsc.org In the study of this compound, LC-MS/MS is used to profile its distribution across different plant tissues and to determine its primary amino acid sequence. researchgate.netresearchgate.net The fragmentation patterns observed in MS/MS spectra provide detailed structural information, which is crucial for distinguishing between different cyclotide variants. nih.gov This level of detailed analysis is essential for understanding the diversity of cliotides within C. ternatea and for isolating specific compounds like this compound for further study. researchgate.netnih.gov

To understand the biological activity of this compound, researchers utilize various cell-based assays. nih.gov The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds. researchgate.netnih.gov Studies have used the MTT assay to evaluate the cytotoxicity of various cliotides, including this compound, against cancer cell lines such as A549 (human non-small cell lung cancer). researchgate.netresearchgate.netsci-hub.se

The SYTOX Green assay is another important tool used to investigate the mechanism of action of membrane-disrupting peptides. nih.gov SYTOX Green is a fluorescent dye that cannot penetrate the membrane of live cells. nih.govfrontiersin.org However, if a compound like a cyclotide damages the cell membrane, the dye can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal. nih.govnih.govfrontiersin.org This assay provides evidence for membrane permeabilization as a key mechanism of action for many cyclotides. researchgate.net

Table 2: Analytical Techniques and Their Applications in this compound Research

Technique Application Key Findings Related to this compound
LC-MS/MS Identification, quantification, and sequencing of cyclotides. Profiling the distribution of this compound in C. ternatea tissues. researchgate.netresearchgate.net Elucidation of the amino acid sequence. researchgate.net
MTT Assay Assessment of cytotoxicity and cell viability. Evaluation of the cytotoxic effects of this compound on cancer cell lines. researchgate.netresearchgate.netsci-hub.se
SYTOX Green Assay Investigation of membrane permeabilization. Provides mechanistic insight into how cliotides may exert their cytotoxic or antimicrobial effects by disrupting cell membranes. nih.govresearchgate.net

Microscopic Analysis of Cellular Effects (e.g., SEM for membrane damage)

The primary mechanism of action for cyclotides, including this compound, involves the disruption of cellular membranes. acs.org This bioactivity is a key focus of research, employing various microscopic techniques to visualize and understand the specific cellular damage inflicted. The interaction is largely attributed to the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic regions, allowing them to interact with and insert into the lipid bilayers of cell membranes. acs.org This interaction can lead to membrane permeabilization, pore formation, and eventual cell lysis. acs.orgresearchgate.net

Detailed microscopic studies, while not always specific to this compound in isolation, provide significant insights into its expected mechanism. Research on extracts from Clitoria ternatea, the plant source of this compound, and on other closely related cyclotides, serves as a strong proxy for its cellular effects. nih.govuq.edu.au

Scanning Electron Microscopy (SEM) has been a particularly valuable tool in revealing the morphological changes induced by these peptides. A study on a methanolic leaf extract of C. ternatea against the fungus Aspergillus niger demonstrated significant cellular damage under SEM. nih.govresearchgate.net The observations included the collapse and distortion of fungal conidia and hyphae, which was attributed to cell wall disruption. nih.govnih.gov Specifically, the treatment resulted in a loss of cytoplasm, and the hyphal walls became thinner and distorted, ultimately leading to rupture. nih.gov Similar SEM studies on C. ternatea extracts have shown damage to the extracellular polymeric matrix (EPS) of Candida albicans biofilms and morphological alterations in the hyphae of Penicillium expansum. rjptonline.orgkoreamed.org

In addition to SEM, other microscopic methods have been employed to confirm membrane disruption. Fluorescence microscopy, often using fluorescent dyes that indicate membrane integrity, has confirmed that cyclotides disrupt microbial membranes. researchgate.net For instance, studies on other cyclotides like kalata B1 show that they cause swelling and lysis of insect midgut epithelial cells, which appears as a balloon-like morphology under SEM. pnas.org Transmission electron microscopy (TEM) further corroborates these findings, revealing disruption of the microvilli on columnar cells and extensive cell lysis and swelling. pnas.orguq.edu.au These combined microscopic analyses strongly support a mechanism of action for this compound that is centered on the physical disruption and permeabilization of target cell membranes. researchgate.netnih.gov

Table 1: Summary of Microscopic Analysis of Cellular Effects of Clitoria ternatea Cyclotides and Extracts

MethodologyTest SubstanceTarget Organism/CellObserved Cellular EffectsReference
Scanning Electron Microscopy (SEM)Clitoria ternatea leaf extractAspergillus niger (fungus)Loss of cytoplasm, hyphal walls became thinner and distorted, cell wall disruption, conidial and hyphal collapse. nih.govnih.govresearchgate.net
Scanning Electron Microscopy (SEM)Clitoria ternatea extractPenicillium expansum (fungus)Alterations in the morphology of fungal hyphae, irreversible damage to the conidiophore. koreamed.org
Scanning Electron Microscopy (SEM)Clitoria ternatea extractCandida albicans (fungus)Damage to the extracellular polymeric matrix (EPS) of the biofilm. rjptonline.org
Scanning and Transmission Electron Microscopy (SEM/TEM)Kalata B1 (cyclotide)Helicoverpa armigera (insect) midgut cellsSwelling and lysis of columnar and goblet cells; balloon-like appearance of epithelial cells; disruption of microvilli. pnas.org
Fluorescence MicroscopyGeneral CyclotidesBacteriaConfirmed disruption of microbial membranes. researchgate.net
Confocal Fluorescence MicroscopyMCoTI-I (cyclotide)HeLa cellsReadily internalized into the cell via an energy-dependent process, localizing in membrane-bound vesicles. nih.gov

Future Directions in Cliotide T19 Research

Exploration of Novel Biological Activities and Targets

While initial studies have identified several bioactivities for Cliotide T19, the full spectrum of its biological potential remains largely unexplored. Future research will focus on discovering novel activities and elucidating the specific molecular targets through which it exerts its effects.

Known research indicates that this compound possesses cytotoxic, antimicrobial, and immunostimulating properties. researchgate.netresearchgate.netnih.gov It has demonstrated cytotoxic effects against human non-small cell lung cancer (A549) cells with an IC50 value of approximately 10 µM and against HeLa cells. researchgate.netsci-hub.seresearchgate.net It also shows substantial efficacy against the Gram-negative bacterium Escherichia coli. researchgate.netnih.gov Furthermore, as a cationic cyclotide, it has been noted for its immunostimulating activity at a concentration of 1 µM. researchgate.net

Future investigations should aim to:

Expand Cytotoxicity Screening: Test this compound against a broader panel of cancer cell lines, including those known for multi-drug resistance, to identify new anti-cancer applications. researchgate.net

Probe Antimicrobial Spectrum: Evaluate its efficacy against a wider range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to better define its antimicrobial scope. researchgate.netacs.org

Investigate Intracellular Targets: Certain cyclotides can traverse cellular membranes with minimal cytotoxicity, allowing them to engage with intracellular protein-protein interactions. acs.orgnih.gov A key future direction is to determine if this compound shares this property and to identify its specific intracellular binding partners, which could unveil novel therapeutic pathways.

Explore Other Bioactivities: Given the diverse functions of cyclotides, this compound should be screened for other potential activities, such as antiviral, insecticidal, or neurotensin (B549771) antagonistic properties. researchgate.net

Table 1: Known Biological Activities of this compound

Activity Target Organism/Cell Line Effective Concentration Reference
Cytotoxic Human non-small lung cancer (A549) cells ~10 µM (IC₅₀) researchgate.net, sci-hub.se
Cytotoxic HeLa cells Not specified researchgate.net
Antimicrobial Escherichia coli Substantial efficacy researchgate.net, nih.gov
Immunostimulating Not specified 1 µM researchgate.net

Advancements in Synthetic and Biosynthetic Engineering

The production of this compound and its analogs for research and development is a critical area for advancement. Both chemical synthesis and biological production systems offer unique advantages and are subjects of ongoing innovation.

Biosynthetic Production: The biosynthesis of cliotides in C. ternatea involves the asparaginyl endopeptidase butelase-1, an enzyme noted for its high efficiency in peptide ligation and cyclization. researchgate.net Future research will likely focus on harnessing this enzyme or other similar ligases for in vitro or heterologous production systems. nih.gov Engineering microorganisms or plant cell suspension cultures to express the this compound precursor gene could enable large-scale, cost-effective production. uq.edu.auescholarship.org Advances in synthetic biology allow for the refactoring of biosynthetic pathways and host optimization to improve yields and facilitate the creation of novel analogs. escholarship.org

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technology for producing peptides with high precision, allowing for the incorporation of non-canonical amino acids and specific modifications. mdpi.com Future efforts will focus on optimizing SPPS protocols for complex cyclic peptides like this compound to overcome challenges such as aggregation. mdpi.com Modern strategies in peptide ligation and the use of advanced resin matrices will be crucial for efficiently synthesizing modified versions of this compound with enhanced stability or function. mdpi.comcipps.org.au

Integrative Omics Approaches to Understand Regulation and Diversity

Integrative omics—combining genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to understanding the complex biology of cyclotides in their native plant environment. nih.gov Such approaches are vital for elucidating how the expression and diversity of this compound and other cliotides are regulated.

Initial studies have already demonstrated the utility of omics; for instance, transcriptomic analysis showed that cyclotide expression levels in C. ternatea are significantly lower in senescent leaves compared to young ones. uq.edu.au Future research using multi-omics workflows can build on this by: nih.gov

Identifying Regulatory Genes: Correlating transcriptomic and proteomic data to identify transcription factors and other regulatory proteins that control the expression of cliotide precursor genes. uq.edu.auwur.nl

Mapping Biosynthetic Pathways: Using metabolomic and proteomic data to map the entire biosynthetic pathway of cliotides, from precursor protein to post-translationally modified final product. wur.nl

Discovering Novel Cliotides: Combining mass spectrometry-based peptidomics with transcriptome analysis is an effective strategy for discovering the full diversity of cyclotides within C. ternatea and other plant species. scienggj.org This can reveal novel variants with potentially unique activities.

Development of Cliotide-Based Research Tools and Probes

The exceptional stability of the cyclotide scaffold makes it an ideal framework for developing sophisticated research tools and molecular probes. sci-hub.se The structure of this compound can be engineered to carry specific functionalities without compromising its core stability.

A primary strategy involves "grafting," where a bioactive peptide epitope is engineered into one of the loops of the this compound scaffold. sci-hub.se This can enhance the stability and cell permeability of the grafted peptide, making it more effective as a therapeutic or research agent. acs.orgnih.gov

Future development in this area includes:

Creating Fluorescent Probes: Attaching fluorescent dyes to the this compound backbone to create probes for cellular imaging and tracking.

Developing Targeted Delivery Vehicles: Grafting targeting ligands (e.g., peptides that bind to specific cell surface receptors) onto the this compound scaffold to create vehicles for the targeted delivery of drugs or imaging agents to specific cell types, such as cancer cells. sci-hub.se

Probing Cellular Functions: Using engineered this compound variants as tools to probe specific biological pathways, leveraging their ability to penetrate cells and interact with intracellular targets. acs.org

Computational Design and Rational Modification for Enhanced Functionality

Computational methods are revolutionizing peptide engineering, enabling the rational design of molecules with enhanced or novel functions. biorxiv.org These in silico approaches can accelerate the development of this compound-based therapeutics and tools while reducing the need for extensive trial-and-error laboratory work.

Future research will increasingly leverage:

Molecular Dynamics (MD) Simulations: Using MD simulations to model the structure of this compound and predict how specific amino acid substitutions will affect its stability, conformation, and interaction with target molecules. biorxiv.org

Artificial Intelligence (AI) and Machine Learning: Applying AI algorithms to predict structure-activity relationships, screen virtual libraries of this compound variants for desired properties, and even design novel sequences de novo that target specific proteins like oncoproteins. acs.orgnih.govmdpi.com

Rational Drug Design: Combining computational predictions with structural biology data to rationally design this compound analogs with enhanced functionality, such as increased binding affinity for a cancer-related target or improved resistance to enzymatic degradation. biorxiv.org This digital paradigm allows for the optimization of peptide sequences before they are synthesized, streamlining the development process. biorxiv.org

Q & A

Q. What criteria define a robust hypothesis for this compound’s therapeutic potential?

  • Methodology : Apply FINER criteria: F easible (resource availability), I nteresting (novelty in mechanism), N ovel (distinct from existing peptides), E thical (animal welfare compliance), R elevant (alignment with disease burden). Pre-test hypotheses using in silico models (e.g., toxicity prediction via ADMETlab) .

Data Management and Ethics

Q. How should researchers address ethical considerations in animal studies involving this compound?

  • Methodology : Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize suffering using humane endpoints. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest .

Q. What best practices govern data sharing for this compound-related research?

  • Methodology : Use FAIR-compliant repositories (e.g., ChEMBL for compound data, GenBank for sequencing). Include metadata templates detailing experimental conditions and analytical pipelines. For sensitive data, employ controlled access protocols via Data Use Agreements (DUAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.